molecular formula C11H15BrN2O B1372732 N-(5-Bromo-3-methylpyridin-2-yl)pivalamide CAS No. 446299-84-9

N-(5-Bromo-3-methylpyridin-2-yl)pivalamide

Cat. No.: B1372732
CAS No.: 446299-84-9
M. Wt: 271.15 g/mol
InChI Key: DJAJPKVIGCOGCY-UHFFFAOYSA-N
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Description

N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C11H15BrN2O and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a pivalamide moiety enhances its reactivity and solubility, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₁₁H₁₃BrN₂O
  • Molecular Weight : Approximately 260.14 g/mol

The compound's structure includes:

  • A pyridine ring with a bromine substituent at the 5-position.
  • A methyl group at the 3-position.
  • A pivalamide group , which enhances lipophilicity and metabolic stability.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. The following sections detail specific activities associated with this compound.

Antitumor Activity

Studies have shown that pyridine derivatives can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The bromine atom may enhance the compound's ability to interact with biological targets, such as DNA or specific enzymes involved in cell proliferation.
  • Case Study : In vitro assays demonstrated that related compounds inhibited cancer cell lines, suggesting that this compound could potentially exhibit similar effects.

Enzyme Inhibition

The compound's structure allows for interaction with various enzymes:

  • Binding Interactions : The pivalamide moiety facilitates hydrogen bonding with enzyme active sites, potentially leading to inhibition of enzymatic activity.
  • Example : Research on similar compounds has highlighted their role as inhibitors in metabolic pathways, which may be applicable to this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
N-(3-Methylpyridin-2-yl)pivalamideMethyl group at 3-positionPotential for lower reactivity than brominated analogs
N-(5-Chloro-3-methylpyridin-2-yl)pivalamideChlorine instead of bromineGenerally less reactive than brominated analogs
N-(4-Iodo-3-methylpyridin-2-yl)pivalamideIodine at different positionUnique reactivity profile due to iodine placement

Synthesis and Future Directions

The synthesis of this compound typically involves multiple steps, including bromination and amide formation. Future research directions may include:

  • In Vitro and In Vivo Studies : To assess the therapeutic potential of this compound in various disease models.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the molecular structure affect biological activity.
  • Mechanistic Studies : Understanding the interactions at the molecular level between the compound and its biological targets.

Properties

IUPAC Name

N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAJPKVIGCOGCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654759
Record name N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446299-84-9
Record name N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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